molecular formula C18H17N3Na2O8S4 B12784355 Disodium 1-phenyl-3-((4-((thiazol-2-ylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate CAS No. 97158-27-5

Disodium 1-phenyl-3-((4-((thiazol-2-ylamino)sulphonyl)phenyl)amino)propane-1,3-disulphonate

Cat. No.: B12784355
CAS No.: 97158-27-5
M. Wt: 577.6 g/mol
InChI Key: JXLABHNSZRWXMA-UHFFFAOYSA-L
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Description

Soluthiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms. Soluthiazole is known for its diverse biological activities and is used in various fields, including medicinal chemistry and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Soluthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles .

Scientific Research Applications

Mechanism of Action

Soluthiazole exerts its effects by interacting with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase, preventing the binding of para-aminobenzoic acid (PABA) and thereby inhibiting bacterial growth . This mechanism is similar to that of other sulfonamide antibiotics.

Comparison with Similar Compounds

Similar Compounds

Soluthiazole is structurally related to other thiazole derivatives, such as sulfathiazole, sulfamethizole, and ritonavir .

Uniqueness

What sets soluthiazole apart from similar compounds is its unique combination of sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Additionally, soluthiazole’s ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Conclusion

Soluthiazole is a versatile and valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important building block for the synthesis of various biologically active molecules. Continued research on soluthiazole and its derivatives holds promise for the development of new therapeutic agents and industrial products.

Properties

CAS No.

97158-27-5

Molecular Formula

C18H17N3Na2O8S4

Molecular Weight

577.6 g/mol

IUPAC Name

disodium;1-phenyl-3-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propane-1,3-disulfonate

InChI

InChI=1S/C18H19N3O8S4.2Na/c22-31(23,21-18-19-10-11-30-18)15-8-6-14(7-9-15)20-17(33(27,28)29)12-16(32(24,25)26)13-4-2-1-3-5-13;;/h1-11,16-17,20H,12H2,(H,19,21)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2

InChI Key

JXLABHNSZRWXMA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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